Lipophilicity (LogP) as a Determinant of Membrane Permeability: 3-Amino-N-benzylbenzamide vs. 3-Aminobenzamide
3-Amino-N-benzylbenzamide exhibits substantially higher calculated lipophilicity compared to the parent PARP inhibitor scaffold 3-aminobenzamide (3-AB). The N-benzyl derivative has a calculated LogP ranging from 1.97 (ACD/LogP, ChemSpider) to 3.17 (Molbase), whereas 3-AB has a measured LogP of –0.33 . This represents a ΔLogP of approximately 2.3 to 3.5 log units, corresponding to a theoretical 200-fold to >3,000-fold increase in octanol-water partition coefficient. The higher LogP of the N-benzyl derivative is predicted to correlate with enhanced passive membrane permeability, a critical parameter for intracellular target engagement that is a known limitation of the highly polar 3-AB scaffold [1]. The N-benzyl compound's LogP falls within the optimal drug-like range (LogP 1–5), whereas 3-AB falls below it.
| Evidence Dimension | Calculated/measured octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3-Amino-N-benzylbenzamide: LogP = 1.97 (ACD/LogP) to 3.17 (Molbase calculation) |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): LogP = –0.33 (measured); N-Benzylbenzamide: LogP = 2.51–3.01 |
| Quantified Difference | ΔLogP ≈ +2.30 to +3.50 versus 3-AB; comparable to N-benzylbenzamide (ΔLogP ≈ –0.5 to +0.7) |
| Conditions | In silico calculation using ACD/LogP algorithm (ChemSpider) and Molbase proprietary method; 3-AB LogP measured experimentally (ChemicalBook) |
Why This Matters
The ~200–3,000-fold higher theoretical lipophilicity directly addresses the poor membrane permeability of 3-AB, making the N-benzyl compound a more suitable starting point for cell-based assays and intracellular target modulation.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. Rule-of-five framework establishing LogP 1–5 as optimal range for oral drug-likeness. View Source
